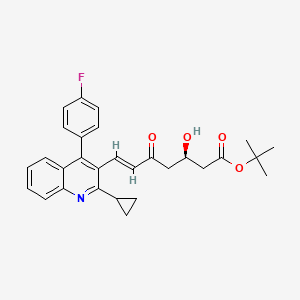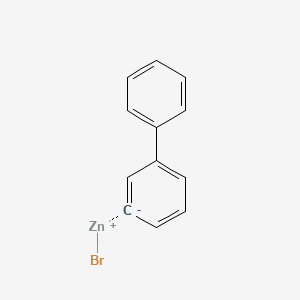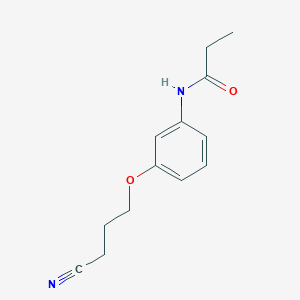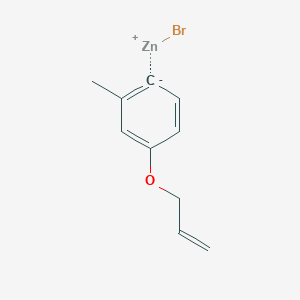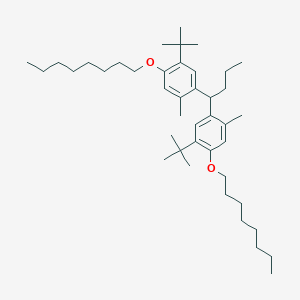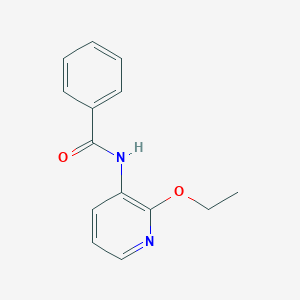![molecular formula C4H5N3O2S B14891651 [1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (1,3,4-thiadiazol-2-yl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of methyl (1,3,4-thiadiazol-2-yl)carbamate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl (1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the formulation of pesticides and herbicides due to its biological activity.
Mecanismo De Acción
The mechanism of action of methyl (1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms and cancer cells. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, leading to their inhibition and subsequent biological effects .
Comparación Con Compuestos Similares
Methyl (1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 2-Amino-1,3,4-thiadiazole
These compounds share the thiadiazole ring but differ in their substituents, which can significantly affect their chemical and biological properties. Methyl (1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the carbamate group, which enhances its biological activity and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H5N3O2S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
methyl N-(1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-7-5-2-10-3/h2H,1H3,(H,6,7,8) |
Clave InChI |
AASPAXYTLRXWEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NN=CS1 |
Solubilidad |
>23.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


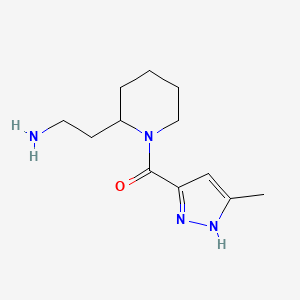
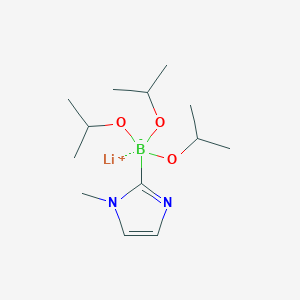
![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
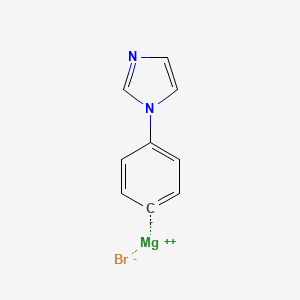

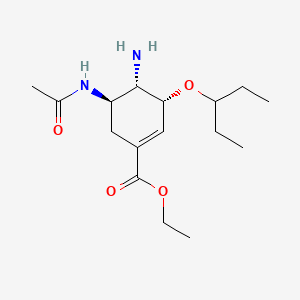
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
